molecular formula C4H8N6S B8402231 3,5-Diamino-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole

3,5-Diamino-1-[methylamino(thiocarbonyl)]-1H-1,2,4-triazole

Cat. No. B8402231
M. Wt: 172.21 g/mol
InChI Key: JYWMFYRELISVFS-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 1-(3) was applied. 3,5-Diamino-1H-1,2,4-triazole (11.0 g), dimethylformamide (100 ml) and methyl isothiocyanate (10.0 g) were used as reagents. After the reaction, recrystallization from ethyl acetate gave 13.0 g of white powdery crystals (yield (68%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([NH2:7])[NH:4][N:3]=1.CN(C)C=O.[CH3:13][N:14]=[C:15]=[S:16]>C(OCC)(=O)C>[NH2:1][C:2]1[N:6]=[C:5]([NH2:7])[N:4]([C:15]([NH:14][CH3:13])=[S:16])[N:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=NNC(=N1)N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CN=C=S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C(=N1)N)C(=S)NC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.